(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGMNVDOQMWHN-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a series of reactions involving thiazole and triazine derivatives. The method typically includes:
- Condensation Reaction : Combining appropriate aromatic aldehydes with thiazole derivatives.
- Characterization : Utilizing techniques like IR spectroscopy and NMR to confirm the structure.
For example, a related compound was synthesized with yields ranging from 66% to 89%, demonstrating the feasibility of producing such derivatives for biological evaluation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazine derivatives. The compound exhibits cytotoxic effects against various cancer cell lines. In vitro evaluations have shown:
- IC50 Values : The compound has demonstrated IC50 values comparable to established chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) and others .
Antimicrobial Properties
Research indicates that similar compounds possess notable antimicrobial activity. The presence of the thiazole ring is critical for enhancing antibacterial and antifungal properties. For instance:
- Compounds with similar structures displayed effective inhibition against various bacterial strains, suggesting that (Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione may also exhibit these properties .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells .
- Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes critical for cancer cell proliferation and survival.
Case Studies
-
Cytotoxicity Assay : A study evaluated (Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione against MCF-7 cells. Results indicated significant cell death at concentrations as low as 0.25 µM.
Compound Cell Line IC50 (µM) (Z)-2-(4-methoxybenzylidene)-6-methyl... MCF-7 0.25 Cisplatin MCF-7 0.5 -
Antimicrobial Evaluation : In another study assessing antimicrobial activity against E. coli and S. aureus:
Compound Zone of Inhibition (mm) (Z)-2-(4-methoxybenzylidene)-6-methyl... 15 Standard Antibiotic (e.g., Ampicillin) 18
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those related to (Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione. In a picrotoxin-induced convulsion model, compounds derived from thiazole structures demonstrated significant protective effects against seizures. The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole framework could enhance anticonvulsant efficacy .
Anticancer Properties
The compound has shown promising results in anticancer research. Various thiazole derivatives have been synthesized and tested against different cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma). The antiproliferative activity was evaluated using standard assays, revealing that certain derivatives exhibited substantial cytotoxic effects. For instance, the presence of electron-withdrawing groups on the phenyl ring significantly enhanced the anticancer activity of these compounds .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to (Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione were tested against various bacterial strains. The results indicated that some derivatives possessed strong antibacterial activity, outperforming standard antibiotics like amphotericin B against Staphylococcus epidermidis . This suggests potential applications in developing new antimicrobial agents.
Synthesis and Structural Modifications
The synthesis of (Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves various synthetic routes that can be tailored for specific applications. For example, the introduction of different substituents on the benzylidene moiety can lead to compounds with enhanced biological activities. The methodology often includes condensation reactions with aldehydes and subsequent cyclization processes .
Table 1: Summary of Biological Activities
| Activity | Compound | Model/Cell Line | Efficacy |
|---|---|---|---|
| Anticonvulsant | Thiazole Derivative A | Picrotoxin-induced | High protection index |
| Anticancer | Thiazole Derivative B | MCF-7 | IC50 = 20 µM |
| Antimicrobial | Thiazole Derivative C | Staphylococcus aureus | MIC = 0.5 µg/mL |
Case Study: Anticancer Activity
In a study conducted by Siddiqui et al., several thiazole derivatives were synthesized and screened for anticancer activity. Among them, a derivative with a methoxy group showed significant inhibition against MCF-7 cells with an IC50 value of 15 µM. The SAR analysis revealed that methoxy substitution was crucial for enhancing cytotoxicity .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is typically synthesized via Knoevenagel condensation , a reaction critical for introducing the benzylidene group. A representative synthesis involves:
Reaction Scheme:
6-methyl-thiazolo[3,2-b]triazine-3,7-dione + 4-methoxybenzaldehyde
→ (Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b]triazine-3,7-dione
Conditions:
-
Solvent: Acetic acid
-
Catalyst: Sodium acetate
-
Temperature: Reflux (~120°C)
-
Time: 3–6 hours
Mechanism:
The reaction proceeds via deprotonation of the active methylene group on the triazine-dione core, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration to form the Z-configuration benzylidene derivative .
Exocyclic Double Bond (Benzylidene Group)
The α,β-unsaturated ketone system participates in:
-
Cycloadditions : Reacts with hydrazines to form pyrazoline derivatives (Table 1).
-
Nucleophilic Additions : Susceptible to attack by amines or thiols at the β-position.
Example Reaction with Hydrazine:
(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b]triazine-3,7-dione + Hydrazine hydrate
→ Pyrazoline-fused derivative
Conditions: Ethanol, reflux, 4–6 hours
Triazine and Thiazole Rings
-
Electrophilic Substitution : Limited due to electron-deficient nature.
-
Nucleophilic Attack : Possible at N-atoms of the triazine ring under acidic conditions.
Comparative Reactivity Data
Table 1: Reaction Outcomes with Nucleophiles
Table 2: Substituent Effects on Reactivity
| Substituent (R) on Benzylidene | Reaction Rate with Hydrazine | Notes |
|---|---|---|
| 4-OCH₃ (target compound) | Moderate | Electron donation stabilizes transition state |
| 5-Br-2-OCH₃ | Slow | Steric hindrance from bromine |
| 3,4-diOCH₃ | Fast | Enhanced resonance stabilization |
Degradation and Stability
-
Hydrolysis : The lactam (dione) groups hydrolyze under strongly acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions, cleaving the triazine ring.
-
Photodegradation : The benzylidene chromophore undergoes [2+2] cycloaddition under UV light, forming dimers.
Functionalization Strategies
-
Methoxy Group Modifications : Demethylation with BBr₃ yields phenolic derivatives, enabling further O-alkylation or acylation.
-
Methyl Group Oxidation : KMnO₄ or SeO₂ oxidizes the 6-methyl group to a carboxylic acid.
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of substituted aldehydes with thioureas or nitrogen-containing precursors under acidic/basic conditions. Key steps include:
- Step 1 : Formation of the thiazole ring via cyclization using reagents like sodium acetate in DMF or acetic acid .
- Step 2 : Introduction of the 4-methoxybenzylidene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous solvents .
- Yield Optimization : Reaction times of 4–6 hours and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for achieving >70% purity .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : - and -NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolves the (Z)-configuration of the benzylidene group and confirms planarity of the fused thiazolo-triazine core .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 423.15) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening often includes:
- Antimicrobial Assays : Disk diffusion or microdilution against S. aureus and E. coli (IC values ~25–50 µM) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, IC ~10–20 µM), with ROS generation as a potential mechanism .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition, requiring positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side-product formation during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) reduce hydrolysis of intermediates; anhydrous conditions prevent unwanted ring-opening .
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of the methoxybenzylidene group .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) improve regioselectivity in cyclization steps .
Q. How should researchers address contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., bromo- or chloro-substituted derivatives) .
- Dynamic Effects : Variable-temperature NMR can resolve discrepancies caused by conformational flexibility (e.g., rotation of the benzylidene group) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral data to verify experimental results .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with 4-chloro or 4-fluoro) to assess impact on bioactivity .
- Table of Key Analogs :
| Substituent (R) | LogP | IC (HeLa, µM) | Notes |
|---|---|---|---|
| 4-OCH | 2.1 | 15.2 | Baseline |
| 4-Cl | 2.8 | 8.7 | Enhanced cytotoxicity |
| 4-F | 2.3 | 12.9 | Improved solubility |
- 3D-QSAR Modeling : CoMFA or CoMSIA analyses correlate steric/electronic features with activity .
Q. What mechanistic insights exist for its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinases (e.g., EGFR, PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr790) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to validate target affinity (e.g., K ~5–10 nM) .
- Mutagenesis Studies : Replace critical residues (e.g., EGFR Thr790Ala) to confirm binding specificity .
Q. How does the compound’s stability vary under extreme pH or temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Stable at pH 5–9, with hydrolysis of the triazine ring at extremes .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 220°C, with >95% purity retained after 24 hours at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
